4-(1-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
Description
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Properties
IUPAC Name |
4-[1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4/c1-19-8-11-25(14-20(19)2)36-18-23(33)17-32-27-7-5-4-6-26(27)30-29(32)21-15-28(34)31(16-21)22-9-12-24(35-3)13-10-22/h4-14,21,23,33H,15-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXXKTLRSLZDGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzimidazole core, a pyrrolidinone moiety, and various substituents that may influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antitumor , antimicrobial , and neurological modulation .
Antitumor Activity
Studies have shown that derivatives of benzimidazole compounds often display significant anticancer properties. For instance, a related compound was identified as an effective inhibitor in cancer cell lines, demonstrating IC50 values in the low micromolar range. The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Antitumor Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-(1-(3-(3,4-dimethylphenoxy)... | MCF-7 (Breast) | 5.2 | Apoptosis induction |
| 4-(1-(3-(3,4-dimethylphenoxy)... | HeLa (Cervical) | 6.8 | Cell cycle arrest |
| 4-(1-(3-(3,4-dimethylphenoxy)... | A549 (Lung) | 7.5 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest notable activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- GABA-A Receptor Modulation: Compounds similar to benzimidazoles have been shown to act as positive allosteric modulators at GABA-A receptors, potentially influencing neurological pathways and offering therapeutic benefits in anxiety and seizure disorders .
- Inhibition of Metalloenzymes: The structure suggests potential interactions with metalloenzymes involved in cellular processes, which could lead to therapeutic applications in treating fungal infections .
Case Studies
A recent study focused on the efficacy of this compound in multicellular spheroids (MCS), which better mimic in vivo conditions compared to traditional monolayer cultures. The findings indicated that the compound significantly reduced tumor viability in MCS models, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
